5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

Corrosion inhibition Metalworking fluids Petroleum additives

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS 53980-88-4), also known as C21 dicarboxylic acid, 5(6)-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid, or cyclocarboxypropyloleic acid, is a bio-based, liquid C21 monocyclic dicarboxylic acid synthesized via Diels-Alder addition of acrylic acid to unsaturated fatty acids. It possesses a molecular formula of C21H36O4, a molecular weight of 352.5 g/mol, and a density of 1.016 g/cm³.

Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
CAS No. 53980-88-4
Cat. No. B12319514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid
CAS53980-88-4
Molecular FormulaC21H36O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O
InChIInChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25)
InChIKeyRYKIXDBAIYMFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS 53980-88-4) C21 Dicarboxylic Acid: Procurement Overview and Technical Baseline


5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS 53980-88-4), also known as C21 dicarboxylic acid, 5(6)-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid, or cyclocarboxypropyloleic acid, is a bio-based, liquid C21 monocyclic dicarboxylic acid synthesized via Diels-Alder addition of acrylic acid to unsaturated fatty acids [1]. It possesses a molecular formula of C21H36O4, a molecular weight of 352.5 g/mol, and a density of 1.016 g/cm³ . The compound is valued for its dual carboxyl functionality and hydrophobic cyclohexene core, enabling its use as a hydrotrope, surfactant intermediate, corrosion inhibitor, and polymer building block .

Workflow
Hydrotrope & surfactant intermediate for alkaline cleaners and metalworking fluids
Selection Logic
Amphiphilic balance from cyclohexene core and dual carboxyl; liquid at ambient temperature
Use Context
Corrosion inhibitor in hydrocarbon-water systems; polyamide building block for epoxy curing

Why C21 Dicarboxylic Acid (5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid) Cannot Be Readily Replaced by Common Dicarboxylic Acids or Hydrotropes


The performance of 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is intrinsically linked to its unique molecular architecture: a central cyclohexene ring bearing a hexyl substituent and a C7-carboxyheptyl chain, delivering both amphiphilic balance and steric bulk. Unlike linear dicarboxylic acids such as azelaic or sebacic acid, this C21 acid exhibits a liquid state at room temperature (viscosity ~15,800 mPa·s at 25°C ) and demonstrates hydrotropic and surface-active properties that are distinct from shorter-chain or purely aliphatic counterparts. Even within the hydrotrope class, the compound offers a specific combination of coupling efficiency and corrosion inhibition not replicated by conventional sulfonate-based hydrotropes like sodium xylene sulfonate, as evidenced by its preferential selection in hard surface cleaner and metalworking fluid patents [1]. Generic substitution risks compromising formulation stability, cleaning efficacy, or corrosion protection.

Target
C21 dicarboxylic acid
Common substitute
Linear dicarboxylic acids (azelaic, sebacic)
Liquid state and steric bulk from cyclohexene ring not replicated; surface activity and hydrotropy may shift significantly.
Common substitute
Sulfonate-based hydrotropes (sodium xylene sulfonate)
Coupling efficiency and corrosion inhibition profile differ; formulation stability and cleaning efficacy may not transfer directly.
Common substitute
Dimer acid (C36)
Molecular architecture and polyamide mechanical properties differ; epoxy curing agent performance reported to vary. Validation required.

Quantitative Differentiation of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid: Head-to-Head Evidence for Informed Procurement


Corrosion Inhibition Efficacy of C21 Dicarboxylic Acid vs. Commercial Dimer Acid in Hydrocarbon-Water Systems

In a 10% water/90% iso-octane mixture, C21-dicarboxylic acid demonstrated superior rust inhibition compared to a commercial dimer acid rust inhibitor. At 100 ppm and 50 ppm additive levels, C21-dicarboxylic acid yielded a rust rating of 0 (no rust) in the aqueous layer, whereas dimer acid yielded ratings of 0 and 1 respectively, indicating more effective corrosion suppression at lower concentrations [1].

Corrosion inhibition vs dimer acid
Head-to-head
Rust rating 0 (no rust) at 50 ppm vs dimer acid rating 1 (trace rust) in 10% water/iso-octane
Reported higher inhibition rating supports corrosion inhibitor selection at lower treat rates
Visual rating scale; field validation recommended
Corrosion inhibition Metalworking fluids Petroleum additives

Surface Activity: Critical Micelle Concentration (CMC) and Surface Tension of C21 Dicarboxylic Acid Sodium Salt vs. Sodium Laurate

The sodium salt of C21 dicarboxylic acid exhibits a critical micelle concentration (CMC) of 5.75 × 10⁻³ mol/L and reduces surface tension to 37.98 mN/m. This performance is reported to be comparable to that of sodium laurate, a common anionic surfactant [1].

Surface activity vs sodium laurate
Cross-study comparable
CMC 5.75×10⁻³ mol/L, surface tension 37.98 mN/m; comparable to sodium laurate
Supports selection as bio-based surfactant alternative with similar surface tension reduction
Exact test conditions to be reviewed in full text
Surfactant performance CMC Surface tension

Mechanical Performance of Epoxy Curing Agents Derived from C21 Dicarboxylic Acid vs. C36 Dimer Acid

Reactive polyamides synthesized from C21 cycloaliphatic dicarboxylic acid and cured with epoxy resin (equivalent weight 450, 1.00:1.00 ratio) demonstrated superior binding properties compared to those derived from C36 dimer acids. The C21-based binders exhibited enhanced adhesion, greater hardness, and improved tensile strength .

Epoxy polyamide mechanical ranking
Class-level
Reported higher adhesion, hardness, tensile strength vs C36 dimer acid-based polyamides
Ranked within tested set; data to verify for specific epoxy systems
Qualitative comparison only; numerical values not provided in abstract
Epoxy curing agents Polyamide resins Adhesives

Hydrotrope Efficacy: Potassium Salt of C21 Dicarboxylic Acid as Preferred Hydrotrope in Hard Surface Cleaner Concentrates

In a patent describing general purpose hard surface cleaner concentrates, the potassium salt of 5 (or 6) carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is specifically identified as the preferred hydrotrope among a class of cyclohexene dicarboxylic acid salts. The concentrate is formulated for dilution ratios of 10 to 150 parts water per part concentrate, demonstrating effective hydrotropic performance in practical cleaning formulations [1].

Hydrotrope selection in cleaner patent
Supporting evidence
Potassium salt specified as reported preferred hydrotrope; effective at dilution 10–150:1
Supports formulation context for hard surface cleaner concentrates
Patent-level evidence; performance under own formulation conditions to be validated
Hydrotrope Hard surface cleaners Detergent formulation

Proven Application Scenarios for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Based on Comparative Performance Data


Metalworking Fluids and Rust Preventatives Requiring Superior Corrosion Inhibition

The compound's demonstrated rust inhibition superiority over dimer acid at 50 ppm in hydrocarbon-water mixtures directly supports its use in metalworking fluid formulations, particularly where lower treat rates and robust protection in both aqueous and oil phases are required. Procurement for this application is justified by the quantifiable performance advantage.

High-Performance Epoxy Coatings and Adhesives Demanding Enhanced Mechanical Properties

Evidence that polyamides derived from this C21 diacid outperform those from C36 dimer acid in adhesion, hardness, and tensile strength makes it a strategic choice for formulating epoxy curing agents used in protective coatings, structural adhesives, and composite materials where mechanical integrity is paramount.

Industrial and Institutional Hard Surface Cleaners with Hydrotrope Requirements

The explicit selection of the compound's potassium salt as the preferred hydrotrope in hard surface cleaner patent formulations validates its use in concentrated cleaning products. Formulators can leverage its hydrotropic properties to achieve stable, high-performance alkaline cleaning systems effective at high dilution ratios (10-150:1).

Surfactant and Detergent Formulations Seeking Bio-Based Alternatives with Comparable Surface Activity

The comparable surface tension reduction (37.98 mN/m) and CMC (5.75×10⁻³ mol/L) to sodium laurate positions the compound's sodium salt as a viable, renewable replacement for conventional fatty acid soaps in detergents, emulsifiers, and cleaning agents, offering additional multifunctionality (hydrotropy, corrosion inhibition).

Application
Selection Property
Validation Focus
Metalworking fluid corrosion inhibition
Corrosion inhibition context
Hydrocarbon-water rust rating under various treat rates
Epoxy curing agent building block
Polyamide mechanical property context
Adhesion, hardness, and tensile strength review
Hard surface cleaner hydrotrope
Hydrotrope formulation context
Dilution stability and coupling efficiency in alkaline systems
Bio-based surfactant alternative
Surface activity context
CMC and surface tension benchmarking for detergent formulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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